MAO-A Selectivity Advantage over Harmine
A critical differentiator for INDY is its lack of MAO-A inhibition, a significant off-target effect of the commonly used DYRK1A inhibitor harmine. In a direct head-to-head assay measuring MAO activity with a luminogenic substrate, harmine inhibited MAO-A with an IC50 of 0.5 μM, whereas INDY showed no inhibition of MAO-A at concentrations up to 100 μM [1]. This clean profile prevents confounding results in studies of neuronal function and neuropsychiatric disease models .
| Evidence Dimension | MAO-A Inhibition |
|---|---|
| Target Compound Data | No inhibition up to 100 μM |
| Comparator Or Baseline | Harmine (IC50 = 0.5 μM) |
| Quantified Difference | >200-fold greater selectivity window for INDY relative to MAO-A |
| Conditions | Luminogenic MAO substrate assay |
Why This Matters
This directly informs procurement decisions for researchers seeking to study DYRK1A function in the CNS without the confounding variable of MAO-A inhibition, which affects neurotransmitter metabolism.
- [1] Ogawa Y, Nonaka Y, Goto T, et al. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A. Nat Commun. 2010;1:86. (Figure 1c) View Source
